3,6-DICHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole ring, and various substituents such as chlorine and ethyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Chlorine Substituents: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1-benzothiophene-2-carboxamide: Lacks the pyrazole ring and ethyl group, leading to different biological activities.
N~2~-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chlorine substituents, which may affect its reactivity and interactions with biological targets.
3,6-Dichloro-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The uniqueness of 3,6-Dichloro-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,6-dichloro-N-[(1-ethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-20-8-9(7-19-20)6-18-15(21)14-13(17)11-4-3-10(16)5-12(11)22-14/h3-5,7-8H,2,6H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNDCKBOHWETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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